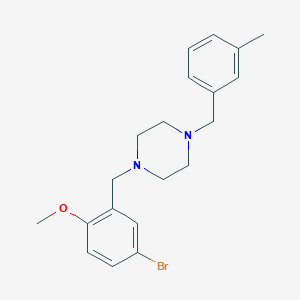![molecular formula C16H16ClN3OS2 B6121151 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide, also known as BACH, is a chemical compound that has been studied for its potential use in scientific research. BACH is a hydrazinecarbothioamide derivative that has shown promise in various applications, including as an antitumor agent and as a potential therapeutic for neurological disorders.
作用机制
The mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in tumor growth and neurodegeneration. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to activate the antioxidant pathway Nrf2, which can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function, reduce oxidative stress, and increase antioxidant activity. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been shown to have low toxicity in animal models. However, one limitation of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are many potential future directions for research on 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods for 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide and the identification of potential targets for its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide in vivo, particularly in human clinical trials.
合成方法
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of benzyl mercaptan with acetic anhydride, followed by the reaction of the resulting product with 4-chlorophenylhydrazinecarbothioamide. The final product is purified through recrystallization.
科学研究应用
2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been studied for its potential use as an antitumor agent. In vitro studies have shown that 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has also been studied for its potential use as a therapeutic for neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal models, 2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide has been shown to improve cognitive function and reduce oxidative stress.
属性
IUPAC Name |
1-[(2-benzylsulfanylacetyl)amino]-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS2/c17-13-6-8-14(9-7-13)18-16(22)20-19-15(21)11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUCUKNKZKWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(benzylsulfanyl)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B6121068.png)
![2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6121078.png)
![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6121087.png)


![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
